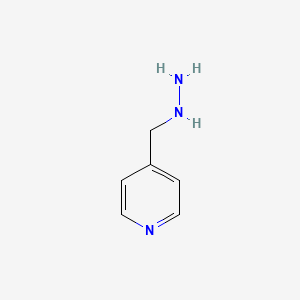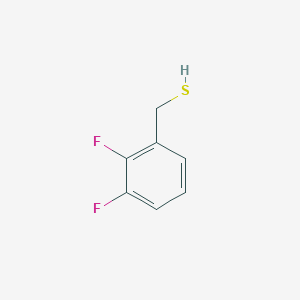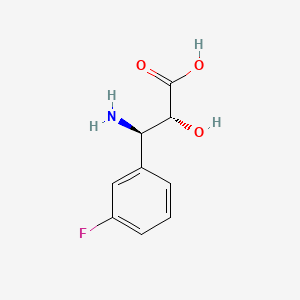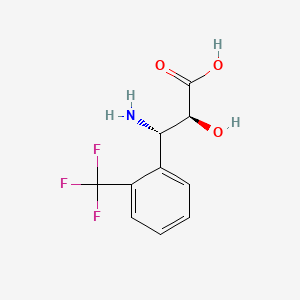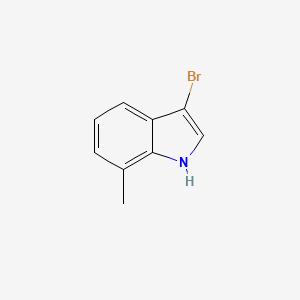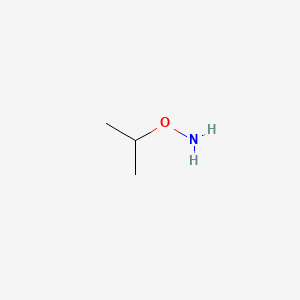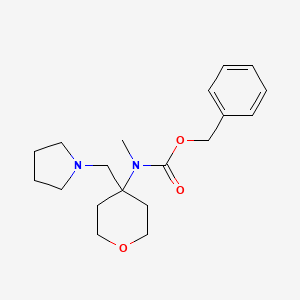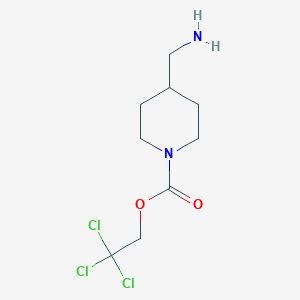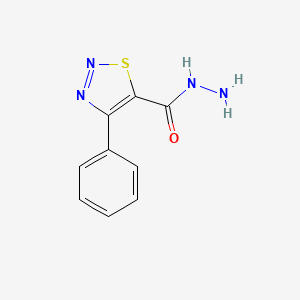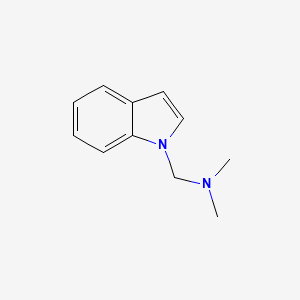
N-(Dimethylaminomethyl)-indole
概要
説明
N-(Dimethylaminomethyl)-indole (DMAMI) is a synthetic chemical compound with a broad range of applications in scientific research. DMAMI is a versatile compound that is often used as a reagent in organic synthesis, as a building block for the synthesis of pharmaceuticals, and for various other applications in biochemistry and molecular biology.
科学的研究の応用
Organic Synthesis
Application
This compound is used in the synthesis of 1,2,3-trisubstituted indoles . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .
Method of Application
The synthesis involves a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . The reaction was conducted using phenylhydrazine·HCl, butanone, and solvent in thick-walled microwave vials sealed with septa, and heated to the specified temperature using microwave irradiation .
Results
This process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .
Pharmaceutical Applications
Application
Indole derivatives have been found in many important synthetic drug molecules and have been used for treatment and bind with high affinity to multiple receptors .
Method of Application
The specific methods of application vary depending on the specific drug molecule being synthesized. However, the general approach involves the use of indole derivatives as building blocks in the synthesis of these drug molecules .
Results
Indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Antiviral Activity
Application
Indole derivatives have been reported as antiviral agents .
Method of Application
The specific methods of application vary depending on the specific antiviral agent being synthesized. However, the general approach involves the use of indole derivatives as building blocks in the synthesis of these antiviral agents .
Results
Indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Application
Indole derivatives have been reported as anti-inflammatory agents .
Method of Application
The specific methods of application vary depending on the specific anti-inflammatory agent being synthesized. However, the general approach involves the use of indole derivatives as building blocks in the synthesis of these anti-inflammatory agents .
Results
Indole derivatives have shown significant anti-inflammatory activity .
Anticancer Activity
Application
Indole derivatives have been reported as anticancer agents .
Method of Application
The specific methods of application vary depending on the specific anticancer agent being synthesized. However, the general approach involves the use of indole derivatives as building blocks in the synthesis of these anticancer agents .
Results
Indole derivatives have shown significant anticancer activity .
Antioxidant Activity
Application
Indole derivatives have been reported as antioxidant agents .
Method of Application
The specific methods of application vary depending on the specific antioxidant agent being synthesized. However, the general approach involves the use of indole derivatives as building blocks in the synthesis of these antioxidant agents .
Results
Indole derivatives have shown significant antioxidant activity .
Antimicrobial Activity
Application
Indole derivatives have been reported as antimicrobial agents .
Method of Application
The specific methods of application vary depending on the specific antimicrobial agent being synthesized. However, the general approach involves the use of indole derivatives as building blocks in the synthesis of these antimicrobial agents .
Results
Indole derivatives have shown significant antimicrobial activity .
Antitubercular Activity
Application
Indole derivatives have been reported as antitubercular agents .
Method of Application
The specific methods of application vary depending on the specific antitubercular agent being synthesized. However, the general approach involves the use of indole derivatives as building blocks in the synthesis of these antitubercular agents .
Results
Indole derivatives have shown significant antitubercular activity .
Antidiabetic Activity
Application
Indole derivatives have been reported as antidiabetic agents .
Method of Application
The specific methods of application vary depending on the specific antidiabetic agent being synthesized. However, the general approach involves the use of indole derivatives as building blocks in the synthesis of these antidiabetic agents .
Results
Indole derivatives have shown significant antidiabetic activity .
Antimalarial Activity
Application
Indole derivatives have been reported as antimalarial agents .
Method of Application
The specific methods of application vary depending on the specific antimalarial agent being synthesized. However, the general approach involves the use of indole derivatives as building blocks in the synthesis of these antimalarial agents .
Results
Indole derivatives have shown significant antimalarial activity .
Anticholinesterase Activities
Application
Indole derivatives have been reported as anticholinesterase agents .
Method of Application
The specific methods of application vary depending on the specific anticholinesterase agent being synthesized. However, the general approach involves the use of indole derivatives as building blocks in the synthesis of these anticholinesterase agents .
Results
Indole derivatives have shown significant anticholinesterase activity .
Sonogashira Cross-Coupling Reactions
Application
The compound is a useful synthon in Sonogashira cross-coupling reactions .
Method of Application
The specific methods of application vary depending on the specific reaction being conducted. However, the general approach involves the use of the compound as a building block in the synthesis of various scaffolds .
Results
The compound has shown significant utility in Sonogashira cross-coupling reactions .
Anti-Herpes Simplex Virus-1 (HSV-1) Activity
Application
Indole derivatives have been reported as anti-HSV-1 compounds .
Method of Application
The specific methods of application vary depending on the specific anti-HSV-1 agent being synthesized. However, the general approach involves the use of indole derivatives as building blocks in the synthesis of these anti-HSV-1 agents .
Results
Indole derivatives have shown inhibitory activity against HSV-1 .
Indole-Containing Metal Complexes
Application
Indole-containing metal complexes have shown significant biological and pharmacological activity in the area of drug discovery .
Method of Application
The specific methods of application vary depending on the specific metal complex being synthesized. However, the general approach involves the use of indole derivatives as building blocks in the synthesis of these metal complexes .
Results
Indole-containing metal complexes have shown significant biological and pharmacological activity .
特性
IUPAC Name |
1-indol-1-yl-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-12(2)9-13-8-7-10-5-3-4-6-11(10)13/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMPWIJIKJBRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CN1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402136 | |
| Record name | N-(Dimethylaminomethyl)-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Dimethylaminomethyl)-indole | |
CAS RN |
5379-79-3 | |
| Record name | N-(Dimethylaminomethyl)-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

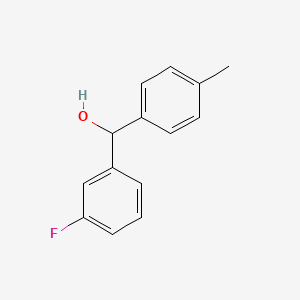
![4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester](/img/structure/B1608953.png)
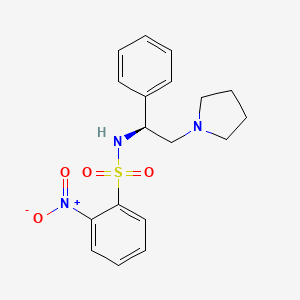
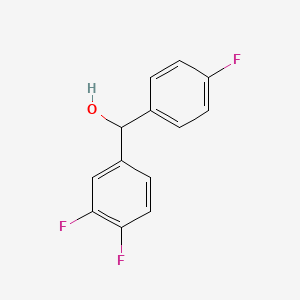
![4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile](/img/structure/B1608957.png)
